molecular formula C15H14N2OS B11338261 5-phenyl-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5-phenyl-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11338261
M. Wt: 270.4 g/mol
InChI Key: HUPPUHTXKUTAHY-UHFFFAOYSA-N
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Description

5-Phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a thienopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.

    Introduction of Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and isopropyl positions, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, amines, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Substituted thienopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its combination of phenyl and isopropyl groups provides distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

5-phenyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2OS/c1-10(2)17-9-16-14-13(15(17)18)12(8-19-14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

HUPPUHTXKUTAHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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